molecular formula C21H41N5O11 B611914 D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-aminobutyryl)-2-deoxy- CAS No. 102367-16-8

D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-aminobutyryl)-2-deoxy-

Cat. No. B611914
M. Wt: 539.583
InChI Key: CILQDQXYCHSCFU-IIHWURJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-1159-5 is a biochemical.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : The derivative of D-Streptamine has been synthesized using modified Konigs-Knorr condensation, showcasing a method to produce complex aminoglycoside structures (Fukami, Sano, & Nakajima, 1975).
  • Structural Analysis : Studies have focused on the structural analysis of these compounds using techniques like PMR spectroscopy to determine their configurations (Nishimura & Umezawa, 1982).

Antibiotic Activity

  • Antibacterial Properties : Research has shown that certain derivatives exhibit antibacterial activity against various microorganisms, suggesting their potential as antibiotics (Oswald Lockhoff et al., 1983).

Metal Complex Formation

  • Complexation with Metals : Investigations into the stability constants of metal complexes with these aminoglycosides have been conducted, indicating their potential in forming stable metal-aminoglycoside complexes (Tiwow, 2014).

Potential in Antibiotic Synthesis

  • Synthesis of Novel Antibiotics : Research efforts have been directed towards synthesizing novel antibiotics using derivatives of D-Streptamine, indicating its significance in the development of new antimicrobial agents (Fukami, Ikeda, Kitahara, & Nakajima, 1977).

Chemical Structure Elucidation

  • Structure Determination : Studies have been dedicated to determining the chemical structure of various antibiotics containing D-Streptamine derivatives, emphasizing their importance in the field of antibiotic research (Akita, Tsuruoka, Ezaki, & Niida, 1970).

Biochemical and Biological Studies

  • Biochemical Relationships : Investigations have been conducted to understand the relationship between the structural features of aminocyclitols, like D-Streptamine derivatives, and their biological activities (Ogawa, Funaki, Iwata, & Suami, 1976).

Drug Synthesis and Modification

properties

CAS RN

102367-16-8

Product Name

D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-aminobutyryl)-2-deoxy-

Molecular Formula

C21H41N5O11

Molecular Weight

539.583

IUPAC Name

D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-aminobutyryl)-2-deoxy-

InChI

InChI=1S/C21H41N5O11/c22-3-1-2-11(28)26-8-4-7(24)18(36-20-12(25)16(32)14(30)9(5-23)34-20)19(13(8)29)37-21-17(33)15(31)10(6-27)35-21/h7-10,12-21,27,29-33H,1-6,22-25H2,(H,26,28)/t7-,8+,9-,10-,12-,13-,14-,15+,16-,17-,18+,19+,20-,21+/m1/s1

InChI Key

CILQDQXYCHSCFU-IIHWURJZSA-N

SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1NC(=O)CCCN)O)O[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Z-1159-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-aminobutyryl)-2-deoxy-
Reactant of Route 2
D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-aminobutyryl)-2-deoxy-
Reactant of Route 3
D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-aminobutyryl)-2-deoxy-
Reactant of Route 4
D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-aminobutyryl)-2-deoxy-
Reactant of Route 5
Reactant of Route 5
D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-aminobutyryl)-2-deoxy-
Reactant of Route 6
D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-aminobutyryl)-2-deoxy-

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